molecular formula C9H15IN2 B8197796 N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide

Cat. No.: B8197796
M. Wt: 278.13 g/mol
InChI Key: RBTUWEPPTFOMMX-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is a quaternary ammonium salt with the molecular formula C9H15IN2. This compound is known for its unique structure, which includes a pyridine ring substituted with a trimethylammonium group. It is commonly used in various scientific research applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide typically involves the quaternization of 4-picoline (4-methylpyridine) with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

C6H4NCH3+CH3IC6H4N(CH3)3I\text{C}_6\text{H}_4\text{NCH}_3 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_4\text{N}(\text{CH}_3)_3\text{I} C6​H4​NCH3​+CH3​I→C6​H4​N(CH3​)3​I

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide ions.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or alcoholic medium.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of N,N,N-trimethyl-1-(pyridin-4-yl)methanaminium chloride or bromide.

    Oxidation: Formation of N,N,N-trimethyl-1-(pyridin-4-yl)methanaminium N-oxide.

    Reduction: Formation of N,N-dimethyl-1-(pyridin-4-yl)methanamine.

Scientific Research Applications

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion channels and neurotransmitter receptors.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide can be compared with other quaternary ammonium salts, such as:

    Tetramethylammonium iodide: Similar structure but lacks the pyridine ring.

    N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide: Similar structure but with the trimethylammonium group attached to the 3-position of the pyridine ring.

    N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide: Similar structure but with the trimethylammonium group attached to the 2-position of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

trimethyl(pyridin-4-ylmethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-4-6-10-7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTUWEPPTFOMMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=NC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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